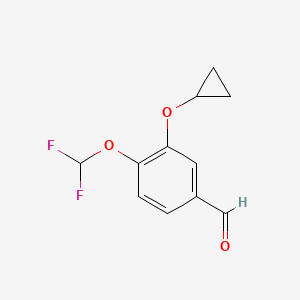

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde

Overview

Description

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde is an organic compound with the molecular formula C11H10F2O3 It is a benzaldehyde derivative characterized by the presence of cyclopropoxy and difluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde typically involves the reaction of 3-hydroxy-4-difluoromethoxy-benzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The cyclopropoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Cyclopropoxy-4-difluoromethoxy-benzoic acid.

Reduction: 3-Cyclopropoxy-4-difluoromethoxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including its effects on cellular processes.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the downregulation of Smad2/3 phosphorylation, which plays a key role in the EMT process .

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-4-trifluoromethoxy-benzaldehyde

- 2-Methoxy-4-trifluoromethoxy-benzaldehyde

- 3-Difluoromethoxy-phenylacetylene

Uniqueness

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde is unique due to the presence of both cyclopropoxy and difluoromethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These functional groups can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde (CAS No. 362718-98-7) is an organic compound notable for its unique structural features, including a cyclopropoxy group and difluoromethoxy moiety attached to a benzaldehyde backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pulmonary diseases and cellular processes.

- Molecular Formula : C11H10F2O3

- Molecular Weight : 232.19 g/mol

- Structure : The compound features a benzene ring substituted with cyclopropoxy and difluoromethoxy groups, contributing to its distinct reactivity and biological properties.

Research indicates that this compound exhibits significant biological activity through its interaction with key molecular pathways. Notably, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition occurs via the downregulation of Smad2/3 phosphorylation, which is crucial for EMT processes involved in pulmonary fibrosis and other fibrotic diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cellular processes:

- Inhibition of EMT : The compound effectively inhibits TGF-β1-induced EMT, which is vital in the progression of pulmonary fibrosis .

- Cytotoxicity : Preliminary evaluations suggest cytotoxic effects on certain cancer cell lines, although further studies are needed to quantify this activity.

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential of this compound:

- Pulmonary Fibrosis Model : In vivo studies using bleomycin-induced pulmonary fibrosis models have shown that the compound reduces fibrosis markers and improves lung function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds, particularly those exhibiting anti-inflammatory and anti-fibrotic properties:

Case Studies

Research articles highlight the potential therapeutic applications of this compound:

Q & A

Q. What are the standard synthetic routes for 3-cyclopropoxy-4-difluoromethoxy-benzaldehyde, and how can reaction conditions be optimized for higher yields?

Basic : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with cyclopropoxy and difluoromethoxy precursors under reflux in polar aprotic solvents like DMF or ethanol, often with catalysts such as potassium carbonate or acetic acid .

Advanced : Optimization may involve adjusting solvent polarity (e.g., switching from ethanol to DMF for better solubility), controlling stoichiometry to minimize side reactions, or using microwave-assisted synthesis to reduce reaction time. Purity can be enhanced via column chromatography with gradients of ethyl acetate/petroleum ether .

Q. How is structural characterization of this compound performed, and what advanced techniques resolve crystallographic ambiguities?

Basic : Routine characterization includes / NMR for functional group identification and IR spectroscopy for aldehyde (-CHO) and ether (-O-) bond validation .

Advanced : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemical uncertainties. For example, weak hydrogen bonds (e.g., CH- interactions) and dihedral angles between aromatic rings can be quantified, as demonstrated in dialdehyde derivatives .

Q. What biological activities are associated with structurally related difluoromethoxy-benzaldehyde derivatives, and how are structure-activity relationships (SAR) studied?

Basic : Related compounds exhibit moderate anticancer and antimicrobial activities. For instance, 4-(difluoromethoxy)-3-hydroxybenzaldehyde shows enhanced solubility due to the hydroxyl group, while fluorinated analogs display higher binding affinity .

Advanced : SAR studies involve synthesizing analogs with varied substituents (e.g., replacing cyclopropoxy with trifluoromethyl) and testing against cancer cell lines (e.g., IC assays). Computational docking models predict interactions with target proteins like kinases or membrane receptors .

Q. What methods ensure high purity of this compound, and how are trace impurities identified?

Basic : Purity ≥97% is achieved via recrystallization or silica gel chromatography. Thin-layer chromatography (TLC) monitors reaction progress .

Advanced : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) identifies trace impurities (e.g., unreacted intermediates). Nuclear Overhauser effect (NOE) NMR experiments detect stereoisomeric contaminants .

Q. What reaction mechanisms govern the formation of macrocyclic compounds from this compound?

Advanced : The aldehyde group undergoes [1+1] or [2+2] condensation with polyamines, forming Schiff bases. Reaction kinetics depend on pH and temperature. For example, acidic conditions favor imine formation, while alkaline conditions may lead to aldol side reactions .

Q. How do researchers address challenges in crystallizing this compound derivatives?

Advanced : Slow evaporation from dichloromethane/hexane mixtures promotes crystal growth. SHELXL refines twinned or high-resolution data, while SHELXD solves phase problems via Patterson methods. Weak intermolecular interactions (e.g., CH-O hydrogen bonds) stabilize crystal packing .

Q. What protocols ensure the compound’s stability during storage and handling?

Basic : Store under inert gas (N) at −20°C in amber vials to prevent oxidation. Use PPE (gloves, goggles) due to skin/eye irritation risks .

Advanced : Degradation studies under accelerated conditions (40°C/75% RH) monitor aldehyde oxidation to carboxylic acids. Stabilizers like BHT (butylated hydroxytoluene) are added to prolong shelf life .

Q. How are contradictions in biological activity data resolved for this compound class?

Advanced : Variability may arise from assay conditions (e.g., cell line specificity) or impurities. Meta-analyses compare data across studies, while orthogonal assays (e.g., enzymatic vs. cell-based) validate targets. Collaborative reproducibility studies are critical .

Properties

IUPAC Name |

3-cyclopropyloxy-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-11(13)16-9-4-1-7(6-14)5-10(9)15-8-2-3-8/h1,4-6,8,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIQCVYBOCMZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464060 | |

| Record name | 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362718-98-7 | |

| Record name | 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.